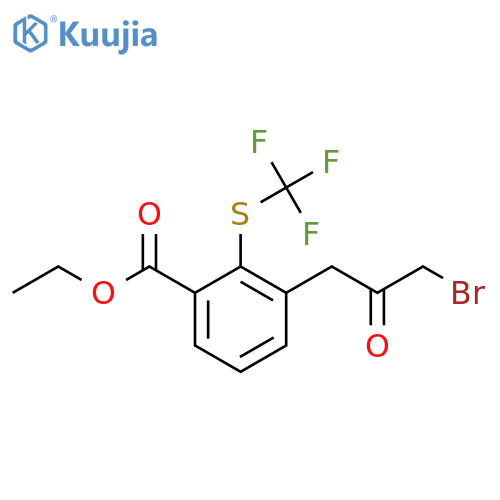Cas no 1803901-50-9 (Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate)

1803901-50-9 structure
商品名:Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate
CAS番号:1803901-50-9
MF:C13H12BrF3O3S
メガワット:385.196792602539
CID:4959579
Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate
-
- インチ: 1S/C13H12BrF3O3S/c1-2-20-12(19)10-5-3-4-8(6-9(18)7-14)11(10)21-13(15,16)17/h3-5H,2,6-7H2,1H3
- InChIKey: OMMCIIBUHRWHEX-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C=CC=C(C(=O)OCC)C=1SC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 376
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 68.7
Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002985-250mg |
Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate |
1803901-50-9 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
| Alichem | A015002985-500mg |
Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate |
1803901-50-9 | 97% | 500mg |
823.15 USD | 2021-06-21 | |
| Alichem | A015002985-1g |
Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate |
1803901-50-9 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate 関連文献
-
1. Book reviews
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
1803901-50-9 (Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate) 関連製品
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
